molecular formula C10H8N2O3 B134206 2-Amino-6-hydroxyquinoline-3-carboxylic acid CAS No. 157915-69-0

2-Amino-6-hydroxyquinoline-3-carboxylic acid

Cat. No. B134206
M. Wt: 204.18 g/mol
InChI Key: IJUWCMLBKLKOIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-6-hydroxyquinoline-3-carboxylic acid (AHQ) is an important organic compound that belongs to the quinoline family. It is a derivative of quinoline-3-carboxylic acid and has an amino group at the 2nd position and a hydroxyl group at the 6th position. AHQ is a versatile compound that has gained significant attention due to its potential applications in various fields such as medicine, biology, and chemistry.

Mechanism Of Action

The mechanism of action of 2-Amino-6-hydroxyquinoline-3-carboxylic acid is not well understood. However, it has been shown to inhibit the activity of enzymes such as DNA gyrase and topoisomerase II, which are involved in DNA replication and transcription. 2-Amino-6-hydroxyquinoline-3-carboxylic acid has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.

Biochemical And Physiological Effects

2-Amino-6-hydroxyquinoline-3-carboxylic acid has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-Amino-6-hydroxyquinoline-3-carboxylic acid has antimicrobial and antiviral properties against a wide range of microorganisms such as bacteria, fungi, and viruses. In vivo studies have shown that 2-Amino-6-hydroxyquinoline-3-carboxylic acid has anticancer properties and can inhibit the growth of cancer cells. 2-Amino-6-hydroxyquinoline-3-carboxylic acid has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

2-Amino-6-hydroxyquinoline-3-carboxylic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also a fluorescent probe that can be used to study DNA and RNA. However, 2-Amino-6-hydroxyquinoline-3-carboxylic acid has some limitations for lab experiments. It has low solubility in water, which can limit its application in aqueous solutions. It also has low bioavailability, which can limit its use in vivo.

Future Directions

2-Amino-6-hydroxyquinoline-3-carboxylic acid has a wide range of potential applications in various fields. Future research should focus on developing new synthesis methods to improve the yield and purity of 2-Amino-6-hydroxyquinoline-3-carboxylic acid. It should also focus on understanding the mechanism of action of 2-Amino-6-hydroxyquinoline-3-carboxylic acid and its potential applications in medicine, biology, and chemistry. Future research should also focus on developing new derivatives of 2-Amino-6-hydroxyquinoline-3-carboxylic acid with improved properties such as solubility and bioavailability.

Synthesis Methods

2-Amino-6-hydroxyquinoline-3-carboxylic acid can be synthesized through various methods such as the Pinner reaction, Skraup reaction, and Bucherer reaction. The Pinner reaction involves the reaction of quinoline-3-carboxylic acid with ammonium chloride and phosphorus oxychloride to produce 2-Amino-6-hydroxyquinoline-3-carboxylic acid. The Skraup reaction involves the reaction of aniline, glycerol, and sulfuric acid with quinoline to produce 2-Amino-6-hydroxyquinoline-3-carboxylic acid. The Bucherer reaction involves the reaction of quinoline with potassium cyanide and ammonium carbonate to produce 2-Amino-6-hydroxyquinoline-3-carboxylic acid.

Scientific Research Applications

2-Amino-6-hydroxyquinoline-3-carboxylic acid has been extensively studied for its potential applications in various fields such as medicine, biology, and chemistry. In medicine, 2-Amino-6-hydroxyquinoline-3-carboxylic acid has been shown to have antimicrobial, antiviral, and anticancer properties. In biology, 2-Amino-6-hydroxyquinoline-3-carboxylic acid has been used as a fluorescent probe to study DNA and RNA. In chemistry, 2-Amino-6-hydroxyquinoline-3-carboxylic acid has been used as a ligand for metal ions in catalysis.

properties

CAS RN

157915-69-0

Product Name

2-Amino-6-hydroxyquinoline-3-carboxylic acid

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

2-amino-6-hydroxyquinoline-3-carboxylic acid

InChI

InChI=1S/C10H8N2O3/c11-9-7(10(14)15)4-5-3-6(13)1-2-8(5)12-9/h1-4,13H,(H2,11,12)(H,14,15)

InChI Key

IJUWCMLBKLKOIL-UHFFFAOYSA-N

SMILES

C1=CC2=NC(=C(C=C2C=C1O)C(=O)O)N

Canonical SMILES

C1=CC2=NC(=C(C=C2C=C1O)C(=O)O)N

synonyms

3-Quinolinecarboxylicacid,2-amino-6-hydroxy-(9CI)

Origin of Product

United States

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